4-Ethyl-1H-pyrazol-3-amine oxalate

Overview

Description

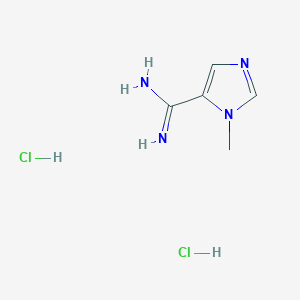

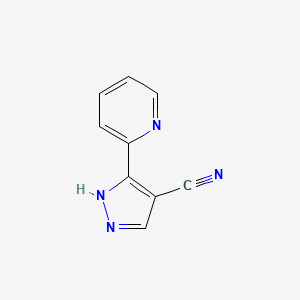

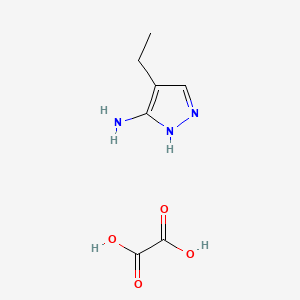

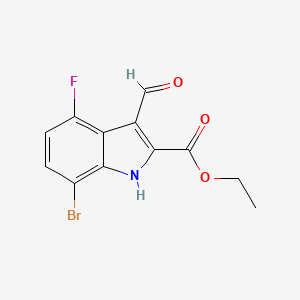

“4-Ethyl-1H-pyrazol-3-amine oxalate” is a chemical compound with the molecular formula C7H11N3O4 . It has an average mass of 201.180 Da and a monoisotopic mass of 201.074951 Da .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “4-Ethyl-1H-pyrazol-3-amine oxalate”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system, and multicomponent approach .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“4-Ethyl-1H-pyrazol-3-amine oxalate” serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activities . The pyrazole ring, in particular, is a core structure in many pharmaceuticals and agrochemicals.

Biomedical Applications

The pyrazole derivatives, including “4-Ethyl-1H-pyrazol-3-amine oxalate”, have been studied for their potential biomedical applications. They exhibit a range of biological activities, such as anti-inflammatory, analgesic, and anticancer properties . This makes them valuable for drug discovery and development processes.

Photophysical Properties

Pyrazole-containing compounds like “4-Ethyl-1H-pyrazol-3-amine oxalate” demonstrate exceptional photophysical properties. These properties are useful in the development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Industrial Chemical Synthesis

The versatility of “4-Ethyl-1H-pyrazol-3-amine oxalate” extends to its use as an intermediate in the synthesis of industrial chemicals. It can be used to produce a variety of compounds, including dyes, pigments, and polymers, which have widespread industrial applications .

Agricultural Chemistry

In the field of agricultural chemistry, “4-Ethyl-1H-pyrazol-3-amine oxalate” is utilized to create compounds that serve as herbicides, pesticides, and fungicides. These compounds help in protecting crops from pests and diseases, thereby increasing agricultural productivity .

Material Science

The structural properties of “4-Ethyl-1H-pyrazol-3-amine oxalate” make it a candidate for the development of advanced materials. Its derivatives can be used in the creation of high-performance polymers and composites with applications in aerospace, automotive, and electronics industries .

Safety and Hazards

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that “4-Ethyl-1H-pyrazol-3-amine oxalate” and similar compounds may have potential future applications in these areas.

properties

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVDCDPTRTWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654865 | |

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1H-pyrazol-3-amine oxalate | |

CAS RN |

1010800-27-7 | |

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)